2,6-Di-tert-butyl-4-mercaptophenol

Antioxidant Lipid Peroxidation Erythrocyte Model

Conventional hindered phenol antioxidants (e.g., BHT) physically blend into polymers and leach over time, compromising long-term material performance. 2,6-Di-tert-butyl-4-mercaptophenol (CAS 950-59-4) addresses this through its para-thiol (-SH) group, enabling covalent grafting to polymer backbones for non-leaching stabilization. The same thiol moiety serves as the critical nucleophile in forming the disulfide bridge of the API probucol and its 4,4'-isopropylidenedithiobis derivatives. - Direct BHT replacement for graftable antioxidant applications; forms stable C-S or S-S attachments preventing additive migration. - Validated intermediate for probucol (CAS 23288-49-5) synthesis at research to pilot scale. - Reference standard for comparative antioxidant activity assays in human erythrocyte membrane lipid peroxidation models.

Molecular Formula C14H22OS
Molecular Weight 238.39 g/mol
CAS No. 950-59-4
Cat. No. B120284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butyl-4-mercaptophenol
CAS950-59-4
Synonyms2,6-Di-tert-butyl-4-thiophenol;  3,5-Di-tert-butyl-4-hydroxybenzenethiol;  3,5-Di-tert-butyl-4-hydroxythiophenol;  H 327/74
Molecular FormulaC14H22OS
Molecular Weight238.39 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S
InChIInChI=1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3
InChIKeyNFVMNXZFSKGLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Di-tert-butyl-4-mercaptophenol: Overview


2,6-Di-tert-butyl-4-mercaptophenol (CAS 950-59-4) is a sterically hindered organosulfur compound belonging to the class of 2,6-di-tert-butylphenol derivatives [1]. It is a white crystalline solid with a molecular formula of C14H22OS and a molecular weight of 238.39 g/mol . The compound features a phenolic hydroxyl group and a thiol (-SH) group in the para-position, flanked by two bulky tert-butyl groups . This unique structure confers both antioxidant and metal-chelating properties, making it a valuable intermediate in pharmaceutical synthesis (e.g., probucol) and a potential stabilizer for organic materials [2][3].

Synthetic route Supports probucol and disulfide-bridged derivative synthesis via thiol-mediated coupling
Antioxidant study Sterically hindered phenol scaffold for lipid peroxidation and radical-scavenging assay contexts
Polymer research Thiol-enabled covalent grafting supports non-leaching stabilizer development

2,6-Di-tert-butyl-4-mercaptophenol: Substitution Risks


Generic substitution of 2,6-di-tert-butyl-4-mercaptophenol with common phenolic antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) is not straightforward due to fundamental differences in chemical reactivity and application-specific performance. The presence of a thiol (-SH) group in the para-position, as opposed to a methyl group in BHT, introduces a distinct nucleophilic character and enables unique reactions with electrophiles, including metal ions and sulfur-containing species . This thiol functionality is critical for its role as a synthetic intermediate in drug manufacturing (e.g., probucol) and as a polymer-bound stabilizer where it can form covalent attachments to polymer backbones, preventing leaching [1]. In contrast, BHT lacks this reactive thiol group and cannot fulfill these specialized roles [2]. Furthermore, direct comparative studies indicate that the antioxidant efficiency of 2,6-di-tert-butyl-4-mercaptophenol in specific biological models (e.g., human erythrocyte membrane lipid peroxidation) is distinct from that of BHT and other 2,6-di-tert-butylphenol derivatives, underscoring that in-class compounds cannot be interchanged without empirical validation [3].

Attribute
Target (4-mercapto)
Common substitute (BHT)
Para-substituent
-SH (thiol)
-CH₃ (methyl)
Synthetic role
Enables disulfide bridge formation for probucol
Cannot participate; lacks thiol nucleophile
Antioxidant profile
Reported activity in erythrocyte lipid peroxidation model
Antioxidant profile may differ; direct substitution requires empirical validation

2,6-Di-tert-butyl-4-mercaptophenol: Evidence Guide


Antioxidant Efficiency in Erythrocyte Lipid Peroxidation

In a model of nonenzymatic human erythrocyte membrane lipid peroxidation, 2,6-di-tert-butyl-4-mercaptophenol was included as a comparator alongside 2,6-di-tert-butyl-4-methylphenol (BHT) and other derivatives [1]. While the study identified other novel derivatives as having higher antioxidant efficiency, it established a baseline for the compound's activity in a biologically relevant system [1].

Antioxidant activity
Class-level
Reported inhibitory activity in nonenzymatic human erythrocyte membrane lipid peroxidation model
Target: activity demonstrated
vs. BHT: quantitative difference not specified; other derivatives ranked higher
Supports antioxidant assay context and class-level ranking among 2,6-di-tert-butylphenol derivatives
Exact IC50 or % inhibition not reported in abstract; class-level inference only
Antioxidant Lipid Peroxidation Erythrocyte Model

Intermediate for Probucol Synthesis

2,6-Di-tert-butyl-4-mercaptophenol is a crucial intermediate in the synthesis of probucol (4,4'-isopropylidenedithiobis[2,6-di-tert-butylphenol]), an antihyperlipidemic drug [1][2]. This application leverages the reactivity of the thiol group to form a disulfide bridge, a function that common antioxidants like BHT cannot perform [3].

Synthetic utility
Method context
Key intermediate for probucol (4,4′-isopropylidenedithiobis[2,6-di-tert-butylphenol]) synthesis
Thiol-disulfide coupling route
Supports synthetic route specificity; thiol group essential for disulfide bridge formation
Non-thiol analogs cannot fulfill this synthetic role
Pharmaceutical Synthesis Intermediate Probucol

Polymer-Bound Stabilizer Advantage

Patent literature indicates that mercaptophenols, including derivatives of 2,6-di-tert-butyl-4-mercaptophenol, can be grafted onto preformed polymers [1]. This covalent attachment, facilitated by the thiol group, offers significant advantages over non-reactive phenolic antioxidants like BHT, including reduced loss by evaporation or extraction and lower migration, which has toxicological benefits [1].

Grafting capability
Class-level
Thiol group enables covalent attachment to preformed polymer backbones via sulfur bridges
Supports non-leaching stabilizer design; reduces additive migration vs. non-reactive phenols
Quantitative extraction resistance data not provided; class-level patent inference
Polymer Stabilizer Grafting Migration Resistance

2,6-Di-tert-butyl-4-mercaptophenol: Application Scenarios


Probucol Synthesis Intermediate

Procure 2,6-di-tert-butyl-4-mercaptophenol when the intended use is as a key intermediate in the synthesis of probucol or related 4,4'-isopropylidenedithiobis[2,6-di-tert-butylphenol] derivatives [1][2]. The compound's thiol group is essential for forming the characteristic disulfide bridge in the final drug product, a function that non-thiol-containing analogs like BHT cannot fulfill [3].

Non-Leaching Polymer Stabilizers

Select this compound for research and development of graftable, non-leaching polymer stabilizers [1]. The thiol functionality allows for covalent attachment to polymer backbones, addressing the issue of additive migration and loss, which is a common limitation of conventional hindered phenol antioxidants like BHT [2].

Antioxidant Comparator in Biological Models

Utilize 2,6-di-tert-butyl-4-mercaptophenol as a reference compound in comparative studies of antioxidant activity in biological systems, such as human erythrocyte membrane lipid peroxidation models [1]. Its established baseline activity in such models makes it a valuable comparator for evaluating novel 2,6-di-tert-butylphenol derivatives [1].

Application
Selection Property
Validation Focus
Probucol synthesis intermediate
Thiol-mediated disulfide bridge reactivity
Synthetic pathway specificity verification
Non-leaching polymer stabilizer R&D
Covalent grafting via thiol functionality
Additive migration and extraction resistance validation
Antioxidant comparator in biological models
Reported antioxidant baseline in erythrocyte lipid peroxidation assay
Assay-specific comparative activity evaluation
All applications are research-use contexts. Validate synthetic route compatibility, grafting efficiency, and assay conditions independently.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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